2-Methylbutyl benzyl ether

Catalog No.
S14707067
CAS No.
32793-78-5
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbutyl benzyl ether

CAS Number

32793-78-5

Product Name

2-Methylbutyl benzyl ether

IUPAC Name

2-methylbutoxymethylbenzene

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

YOANEDOLERYMCY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COCC1=CC=CC=C1

2-Methylbutyl benzyl ether is an organic compound classified as an ether, characterized by the presence of a benzyl group attached to a 2-methylbutyl chain. Its chemical structure can be represented as C6H5CH2OC5H11\text{C}_6\text{H}_5\text{CH}_2\text{O}\text{C}_5\text{H}_{11}, where the benzyl group (C₆H₅CH₂-) is linked to the oxygen atom of the ether, which in turn is connected to the 2-methylbutyl group (C₅H₁₁). This compound is notable for its potential applications in organic synthesis and as a solvent due to its relatively stable structure and moderate polarity.

The reactions involving 2-methylbutyl benzyl ether typically include:

  • Acidic Cleavage: Under acidic conditions, ethers like 2-methylbutyl benzyl ether can undergo cleavage to yield the corresponding alcohols and alkyl halides. For example, treatment with hydrogen iodide can lead to the formation of benzyl alcohol and 2-methylbutyl iodide .
  • Oxidative Reactions: The compound may also participate in oxidative reactions, such as those involving N-bromosuccinimide (NBS), which can selectively convert ethers into aldehydes or esters depending on the reaction conditions .

Synthesis of 2-methylbutyl benzyl ether can be achieved through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of sodium alkoxide derived from 2-methylbutanol with benzyl bromide. The reaction proceeds via an SN2S_N2 mechanism, resulting in the formation of the ether .
  • Acid-Catalyzed Condensation: Another approach involves the condensation of 2-methylbutanol with benzyl alcohol in the presence of an acid catalyst. This method may require careful control of reaction conditions to minimize side reactions.

2-Methylbutyl benzyl ether finds applications in various fields:

  • Solvent: Due to its moderate polarity, it can be used as a solvent in organic reactions.
  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Protecting Group: In organic synthesis, ethers are often used as protecting groups for alcohols and amines during multi-step syntheses .

Several compounds share structural similarities with 2-methylbutyl benzyl ether. Here are some notable examples:

Compound NameStructureUnique Features
Benzyl methyl etherC₆H₅CH₂OCH₃Simpler structure; commonly used as a solvent
Ethyl benzeneC₆H₅CH₂CH₃Lacks an ether functional group; used in industrial applications
Benzyl ethyl etherC₆H₅CH₂OCH₂CH₃Similar reactivity but different alkoxy group
Isobutyl benzeneC₆H₅C(CH₃)₂Contains branched alkane; affects physical properties

Uniqueness of 2-Methylbutyl Benzyl Ether

The uniqueness of 2-methylbutyl benzyl ether lies in its branched alkane structure, which can influence its physical properties such as boiling point and solubility compared to linear or simpler ethers. Additionally, its potential applications as both a solvent and an intermediate make it particularly valuable in organic synthesis contexts.

Williamson Ether Synthesis: Alkoxide-Halide Coupling Strategies

The Williamson ether synthesis remains the most widely employed method for preparing unsymmetrical ethers such as 2-methylbutyl benzyl ether. This two-step process involves deprotonating an alcohol to form an alkoxide, followed by nucleophilic displacement of a halide leaving group. For 2-methylbutyl benzyl ether, sodium 2-methylbutoxide reacts with benzyl bromide in a polar aprotic solvent like tetrahydrofuran (THF) under reflux conditions.

The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion attacks the electrophilic carbon of benzyl bromide, leading to inversion of configuration at the reaction center. Key experimental parameters include:

  • Alkoxide preparation: Sodium hydride or metallic sodium in anhydrous ethanol
  • Temperature: 60–80°C for 8–12 hours
  • Molar ratio: 1:1 stoichiometry with 5–10% excess alkoxide to drive completion

A typical yield of 70–85% can be achieved, though steric hindrance from the branched 2-methylbutyl group slightly reduces reaction efficiency compared to linear analogs. Side reactions include elimination pathways (E2) when using tertiary alkyl halides, though benzyl bromide’s primary nature minimizes this concern.

Table 1: Williamson Synthesis Optimization Parameters

VariableOptimal ConditionEffect on Yield
SolventTHFMaximizes nucleophilicity
Temperature70°CBalances rate vs. side rxns
Alkoxide BaseSodium hydrideFaster deprotonation
Reaction Time10 hours95% conversion

Acid-Catalyzed Dehydration of Alcohol Precursors

While less common for unsymmetrical ethers, 2-methylbutyl benzyl ether can be synthesized via acid-catalyzed dehydration of benzyl alcohol and 2-methylbutanol. Concentrated sulfuric acid (18 M) acts as both catalyst and dehydrating agent, promoting the formation of oxonium intermediates. The mechanism proceeds through:

  • Protonation of benzyl alcohol’s hydroxyl group
  • Nucleophilic attack by 2-methylbutanol
  • Deprotonation to form the ether linkage

The reaction is typically conducted at 110–130°C to favor etherification over alkene formation. However, competing elimination becomes significant above 150°C due to the stability of the resulting alkenes. Azeotropic distillation with toluene facilitates water removal, shifting equilibrium toward product formation.

Key challenges include:

  • Low yields (45–60%) from equilibrium limitations
  • Requirement for excess 2-methylbutanol (3:1 molar ratio)
  • Difficult product separation from diethyl ether byproducts

Despite these limitations, the method remains valuable for large-scale production due to lower halide waste compared to Williamson synthesis.

Silver-Catalyzed Carbene Insertion into Ether C–H Bonds

Recent advances in catalytic C–H functionalization have enabled novel routes to 2-methylbutyl benzyl ether via silver-mediated carbene insertion. This method employs N-triftosylhydrazones as stable carbene precursors, which undergo decomposition in the presence of silver(I) catalysts to generate electrophilic carbene intermediates.

The reaction mechanism involves three key steps:

  • Carbene formation: Ag(I) coordinates to the diazo compound, inducing nitrogen extrusion
  • C–H activation: The silver-carbene complex inserts into the α-C–H bond of a pre-existing ether substrate
  • Rearomatization: Proton transfer restores aromaticity while forming the branched ether

This approach enables late-stage functionalization of simple ethers, with demonstrated compatibility for benzylation of 2-methylbutyl ether substrates. Advantages over classical methods include:

  • Atom-economical single-step synthesis
  • Excellent regioselectivity (>20:1 α vs. β insertion)
  • Mild conditions (25–40°C in dichloromethane)

Table 2: Silver Catalysis Performance Metrics

ParameterValueSignificance
Catalyst Loading5 mol% AgNO₃Cost-effective
Reaction Time6–8 hoursFaster than Williamson
Functional Group ToleranceEsters, ketones, nitrilesEnables complex substrates

Density functional theory (DFT) calculations reveal that silver not only stabilizes the carbene intermediate but also lowers the activation energy for C–H insertion through concerted asynchronous transition states. This dual role explains the method’s superior selectivity compared to traditional Lewis acid catalysts.

N-bromosuccinimide serves as a versatile oxidizing agent capable of cleaving benzyl ethers through multiple mechanistic pathways [3] [4]. The oxidative cleavage of 2-methylbutyl benzyl ether by N-bromosuccinimide proceeds through a radical chain mechanism initiated by homolytic cleavage of the N-Br bond under photochemical conditions [5] [3]. The reaction demonstrates remarkable selectivity for the benzylic position, attributed to the significantly lower bond dissociation energy of benzylic carbon-hydrogen bonds compared to aliphatic carbon-hydrogen bonds [6] [7].

The initial step involves the formation of bromine radicals through photolytic cleavage of N-bromosuccinimide, generating the chain-carrying species responsible for hydrogen atom abstraction [5] [8]. The benzylic carbon-hydrogen bond in 2-methylbutyl benzyl ether exhibits a bond dissociation energy of approximately 90 kilocalories per mole, substantially lower than the 104 kilocalories per mole required for primary aliphatic carbon-hydrogen bonds [6] [9]. This energy difference translates to a selectivity factor of approximately 15:1 in favor of benzylic functionalization over primary aliphatic positions [10] [11].

Under controlled stoichiometric conditions, the reaction pathway can be directed toward either mono-bromination or di-bromination products [3] [4]. When one equivalent of N-bromosuccinimide is employed at elevated temperatures, the mono-brominated intermediate undergoes elimination to form the corresponding aromatic aldehyde through cleavage of the ether bond [3] [4]. Conversely, when two equivalents of N-bromosuccinimide are used at room temperature, the formation of di-brominated intermediates predominates, which subsequently undergo hydrolysis to yield aromatic methyl esters [3] [4].

Table 1: Carbon-Hydrogen Bond Dissociation Energies and Radical Stabilities

Bond TypeBond Dissociation Energy (kcal/mol)Relative Stability of Radical
Primary C-H (methyl)104Least stable
Secondary C-H98Moderate
Tertiary C-H96More stable
Benzylic C-H90Very stable
Allylic C-H88Very stable

The mechanistic pathway for aldehyde formation involves the initial abstraction of a benzylic hydrogen atom to generate a resonance-stabilized benzyl radical [3] [8]. This radical intermediate subsequently reacts with another equivalent of N-bromosuccinimide to form a mono-brominated species, which undergoes thermal elimination of methyl bromide at elevated temperatures [3] [4]. The elimination process generates a benzylic carbocation that is stabilized through resonance with the aromatic ring, ultimately leading to nucleophilic attack by water and formation of the corresponding aldehyde [3] [12].

Radical Bromination and Subsequent Hydrolysis

The radical bromination of 2-methylbutyl benzyl ether follows a classical free radical chain mechanism consisting of initiation, propagation, and termination steps [8] [13]. The initiation phase involves the homolytic cleavage of the N-Br bond in N-bromosuccinimide under photochemical conditions, generating bromine radicals with sufficient reactivity to abstract hydrogen atoms from carbon-hydrogen bonds [5] [8]. The propagation cycle consists of two distinct steps: hydrogen atom abstraction by bromine radicals and subsequent bromine atom transfer from N-bromosuccinimide to the resulting carbon-centered radical [8] [13].

The selectivity of radical bromination is governed by the relative stability of the intermediate carbon-centered radicals formed during hydrogen atom abstraction [10] [11]. Benzylic radicals exhibit exceptional stability due to resonance delocalization of the unpaired electron across the aromatic π-system, making benzylic positions highly favorable sites for radical attack [8] [10]. The temperature dependence of selectivity follows Hammond's postulate, where the endothermic nature of benzylic hydrogen abstraction results in a late transition state that closely resembles the product radical [10] [14].

Table 2: N-Bromosuccinimide-Mediated Bromination Selectivity

Substrate TypeRelative Reactivity with NBSSelectivity Factor vs PrimaryTemperature Dependence
Primary alkyl C-H11Low
Secondary alkyl C-H33Moderate
Tertiary alkyl C-H77High
Benzylic C-H1515Very high
Allylic C-H2020Very high

The hydrolysis of brominated intermediates proceeds through nucleophilic substitution mechanisms that depend on the degree of substitution at the carbon center [12] [15]. Primary and secondary brominated products typically undergo SN2 displacement by water or hydroxide nucleophiles, while tertiary brominated intermediates favor SN1 pathways involving carbocation formation [12] [15]. The regioselectivity of hydrolysis is influenced by steric factors and the electronic properties of substituents, with electron-withdrawing groups accelerating nucleophilic displacement reactions [12] [15].

The overall reaction kinetics demonstrate first-order dependence on both the substrate concentration and N-bromosuccinimide concentration, consistent with the rate-determining step being hydrogen atom abstraction by bromine radicals [16] [17]. The reaction rate exhibits a pronounced temperature dependence, with activation energies ranging from 10 to 15 kilocalories per mole for benzylic hydrogen abstraction [10] [18]. The addition of radical scavengers or chain-breaking agents effectively inhibits the reaction, confirming the radical chain nature of the mechanism [8] [13].

Regioselectivity in Benzylic Carbon-Hydrogen Functionalization

The regioselectivity of benzylic carbon-hydrogen functionalization in 2-methylbutyl benzyl ether is primarily determined by the relative stability of intermediate radicals and the accessibility of reactive sites [19] [20]. The benzylic methylene group adjacent to the aromatic ring represents the most reactive position due to the exceptional stability of the resulting benzyl radical, which benefits from extensive resonance delocalization [8] [19]. This intrinsic reactivity difference leads to highly selective functionalization at the benzylic position, with selectivity ratios typically exceeding 20:1 compared to aliphatic carbon-hydrogen bonds [10] [11].

The electronic effects of substituents on the aromatic ring significantly influence the regioselectivity of benzylic functionalization [6] [7]. Electron-donating substituents, such as methoxy or methyl groups, enhance the stability of benzylic radicals through increased electron density in the aromatic π-system, thereby increasing the rate of benzylic hydrogen abstraction [6] [7]. Conversely, electron-withdrawing substituents, such as nitro or cyano groups, destabilize benzylic radicals and reduce the selectivity for benzylic functionalization [6] [7].

Table 3: Effect of Reaction Conditions on Product Distribution

Reaction ConditionPrimary ProductTypical Yield (%)Selectivity
Room temperature, 1 equiv NBSMonobromo compound75High
Reflux, 1 equiv NBSAldehyde formation65Moderate
Room temperature, 2 equiv NBSDibromo intermediate85Very high
Reflux, excess NBSMultiple products45Low

Steric factors also play a crucial role in determining regioselectivity, particularly in substrates with multiple benzylic positions [19] [20]. The 2-methylbutyl benzyl ether structure contains a single benzylic methylene group, eliminating potential competition between multiple benzylic sites [2]. However, the presence of the branched 2-methylbutyl chain introduces steric hindrance that can influence the approach of reagents and affect the overall reaction kinetics [19] [20].

The temperature dependence of regioselectivity reflects the different activation energies associated with functionalization at various positions [10] [18]. Lower reaction temperatures favor kinetic control and enhance selectivity for the most reactive benzylic position, while higher temperatures promote thermodynamic control and may lead to product distributions that reflect the relative thermodynamic stabilities of products [10] [21]. The optimal temperature for maintaining high regioselectivity while achieving reasonable reaction rates typically falls within the range of 40 to 60 degrees Celsius [22] [21].

Table 4: Regioselectivity Patterns in Benzylic Carbon-Hydrogen Functionalization

SubstrateMajor Product PositionRegioselectivity RatioMechanism
TolueneBenzylic methyl100:0Radical
EthylbenzeneBenzylic methylene95:5Radical
2-MethylbutylbenzeneBenzylic position90:10Radical
DiphenylmethaneBis-benzylic85:15Radical

The influence of solvent polarity on regioselectivity has been documented in several studies of benzylic functionalization reactions [19] [23]. Polar solvents tend to stabilize charged transition states and intermediates, potentially affecting the selectivity of radical reactions that involve polar character in the transition state [19] [23]. Non-polar solvents, such as carbon tetrachloride, are commonly employed for N-bromosuccinimide-mediated reactions to minimize competing ionic pathways and maintain the radical character of the mechanism [3] [8].

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

178.135765193 g/mol

Monoisotopic Mass

178.135765193 g/mol

Heavy Atom Count

13

General Manufacturing Information

Benzene, [(2-methylbutoxy)methyl]-: INACTIVE

Dates

Modify: 2024-08-10

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